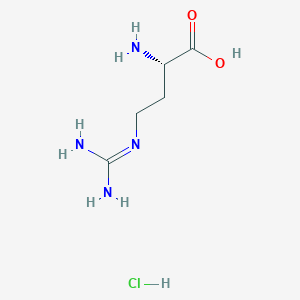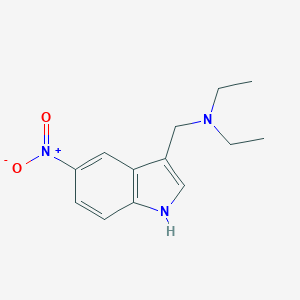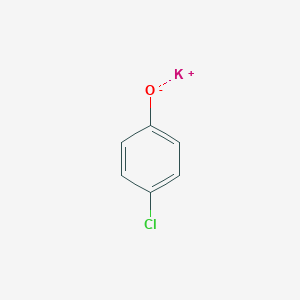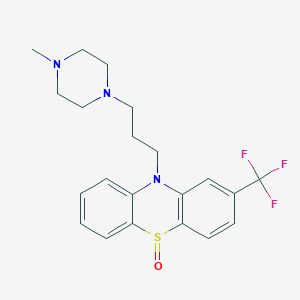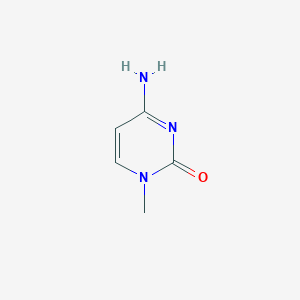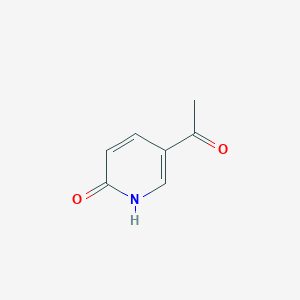![molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3](/img/structure/B75621.png)
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate involves the inhibition of PP1 and PP2A. These enzymes are responsible for the dephosphorylation of proteins, which is a critical step in many cellular processes. The inhibition of PP1 and PP2A by this compound leads to the accumulation of phosphorylated proteins, which can affect various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death by inhibiting PP2A. In neurodegenerative diseases, it has been used to study the role of PP1 in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. In cardiovascular disorders, it has been used to investigate the role of PP1 in the regulation of cardiac contractility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in lab experiments is its potency as an inhibitor of PP1 and PP2A. This compound has been shown to be more effective than other PP1 and PP2A inhibitors, which makes it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in scientific research. One direction is the development of more specific inhibitors of PP1 and PP2A. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Another direction is the investigation of the role of PP1 and PP2A in the regulation of other cellular processes, such as autophagy and DNA repair. Finally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a valuable tool for studying the role of PP1 and PP2A in various biological systems. Its unique properties as a potent inhibitor of these enzymes make it a valuable tool for scientific research. However, it is important to use appropriate safety measures when handling this compound to avoid any adverse effects. There are several future directions for the use of this compound in scientific research, including the development of more specific inhibitors of PP1 and PP2A and the investigation of its role in other cellular processes.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are enzymes involved in the regulation of various cellular processes. This compound has been used to study the role of PP1 and PP2A in different biological systems, including cancer, neurodegenerative diseases, and cardiovascular disorders.
Eigenschaften
CAS-Nummer |
1118-38-3 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChI-Schlüssel |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Kanonische SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

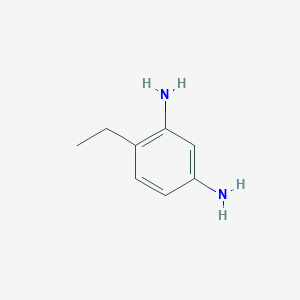
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

